molecular formula C9H17N B086298 2-Azaspiro[4.5]decane CAS No. 176-66-9

2-Azaspiro[4.5]decane

Cat. No. B086298
CAS RN: 176-66-9
M. Wt: 139.24 g/mol
InChI Key: SFCOKGCNIPSUQF-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane is a type of spiro compound that has been investigated for various synthetic applications and biological activities. Spiro compounds like 2-Azaspiro[4.5]decane are characterized by two or more rings joined at a single atom.

Synthesis Analysis

The synthesis of 2-Azaspiro[4.5]decane derivatives involves multiple steps, including glycosylation reactions and aminocyclization. These methods are utilized to create structures with potential anticancer activities and serve as intermediates for other biologically active compounds (Flefel et al., 2017); (Mai et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-Azaspiro[4.5]decane derivatives often involves complex cyclic systems, and their synthesis can be aimed at creating compounds with specific chiral centers. The structures are confirmed through chemical and spectroscopic evidence, showcasing their intricate molecular geometry (Wen, 2002).

Chemical Reactions and Properties

2-Azaspiro[4.5]decane compounds undergo various chemical reactions, including difluoroalkylation and dearomatization, which are significant for modifying their chemical properties and enhancing their biological activity. These reactions enable the formation of novel compounds with potential pharmacological applications (Li et al., 2020).

Physical Properties Analysis

The physical properties of 2-Azaspiro[4.5]decane derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug design and synthesis. These properties are typically analyzed through various physicochemical techniques to ensure their suitability for further applications.

Chemical Properties Analysis

The chemical properties of 2-Azaspiro[4.5]decane, including reactivity, stability, and functionality, are critical for its application in synthetic chemistry and drug development. Its chemical behavior in reactions, such as intramolecular cyclization and trifluoromethylation, provides insights into its utility as a synthetic intermediate and potential therapeutic agent (Han et al., 2014).

Scientific Research Applications

1. Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decane Derivatives

  • Application Summary : This research focuses on the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate .
  • Methods of Application : The reaction experienced a tandem radical addition and dearomatizing cyclization process .
  • Results : The resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .

2. Synthesis of 8-Oxa-2-Azaspiro[4.5]decane

  • Application Summary : This research focuses on the synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
  • Methods of Application : The synthesis is based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
  • Results : This compound is promising for the production of important biologically active compounds .

3. Development and Validation of 2-Azaspiro[4.5]Decan-3-One

  • Application Summary : This research focuses on the development and validation of 2-Azaspiro[4.5]Decan-3-One (Impurity A) in Gabapentin . Gabapentin is a synthetic and non-benzodiazepine analogue of γ-aminobutyric acid used for epilepsy, symptoms of peripheral neuropathic pain, postherpetic neuralgia, diabetic peripheral neuropathy, acute alcohol withdrawal syndrome, and multiple sclerosis treatment .
  • Methods of Application : Through intramolecular cyclization in solution, Gabapentin can form Impurity A (ImpA)-2-azaspiro[4.5]decan-3-one . The formation rate depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .
  • Results : Since ImpA demonstrates some toxicity rate (LD 50 = 300 mg/kg, white mice ), its content should be measured in Gabapentin drugs and substances .

4. Synthesis and Anticancer Activity of New 1-Thia-4-Azaspiro[4.5]decane

  • Application Summary : This research focuses on the synthesis of new 1-Thia-4-azaspiro[4.5]decane derivatives .
  • Methods of Application : The deportation (deacetylation) reaction was carried out for two of the latter synthesized thioglycosides .
  • Results : The synthesized compounds are promising for the production of important biologically active compounds .

5. Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decane Derivatives

  • Application Summary : This research focuses on the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate .
  • Methods of Application : The reaction experienced a tandem radical addition and dearomatizing cyclization process .
  • Results : The resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .

6. Development and Validation of 2-Azaspiro[4.5]Decan-3-One

  • Application Summary : This research focuses on the development and validation of 2-Azaspiro[4.5]Decan-3-One (Impurity A) in Gabapentin . Gabapentin is a synthetic and non-benzodiazepine analogue of γ-aminobutyric acid used for epilepsy, symptoms of peripheral neuropathic pain, postherpetic neuralgia, diabetic peripheral neuropathy, acute alcohol withdrawal syndrome, and multiple sclerosis treatment .
  • Methods of Application : Through intramolecular cyclization in solution, Gabapentin can form Impurity A (ImpA)-2-azaspiro[4.5]decan-3-one . The formation rate depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .
  • Results : Since ImpA demonstrates some toxicity rate (LD 50 = 300 mg/kg, white mice ), its content should be measured in Gabapentin drugs and substances .

Safety And Hazards

2-Azaspiro[4.5]decane is classified as an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

The synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .

properties

IUPAC Name

2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9(5-3-1)6-7-10-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCOKGCNIPSUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329249
Record name 2-Azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.5]decane

CAS RN

176-66-9
Record name 2-Azaspiro[4.5]decane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.5]decane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.5]decane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
M Hamasaki, T Hideshima, P Tassone, P Neri… - Blood, 2005 - ashpublications.org
Azaspirane (NN-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine; trade name, Atiprimod) is an orally bioavailable cationic amphiphilic compound that significantly inhibits …
Number of citations: 66 ashpublications.org
D Dar'in, G Kantin, O Bakulina, A Inyutina… - The Journal of …, 2020 - ACS Publications
New types of cyclic diazo compounds capable of Rh(II)-catalyzed spirocyclizations with tetrahydrofuran have been discovered. The formation of the spirocyclic framework is thought to …
Number of citations: 26 pubs.acs.org
C Li, Y Zhao, J Zhou, X Wang, J Hou, Y Song… - Organic & …, 2020 - pubs.rsc.org
An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has …
Number of citations: 17 pubs.rsc.org
J Obniska, K Kamiński - Acta Poloniae Pharmaceutica. Drug Research, 2006 - ruj.uj.edu.pl
To continue our systematic SAR studies a series of N-phenylamino derivatives of 2-azaspiro [4.4] nonane-, 2-azaspiro [4.5] decane-, 6-methyl-2-azaspiro [4.5] decane-1, 3-dione and 3-…
Number of citations: 30 ruj.uj.edu.pl
K Kamiński, J Obniska, M Dybała - European journal of medicinal chemistry, 2008 - Elsevier
The synthesis, physicochemical and pharmacological properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione (8–10), 2-azaspiro[4.5]decane-1,3-dione (11–18…
Number of citations: 60 www.sciencedirect.com
J Obniska, K Kamiñski, E Tatarczyñska - Pharmacological reports, 2006 - researchgate.net
A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro [4.5] decane-1, 3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The main …
Number of citations: 34 www.researchgate.net
K Kaminski, J Obniska, A Zagorska… - Archiv der Pharmazie …, 2006 - Wiley Online Library
A series of N‐(pyridine‐2‐yl) derivatives of 2‐azaspiro[4.4]nonane‐ (1a–e), 2‐azaspiro[4.5]decane‐ (2a–e) and 6‐methyl‐2‐azaspiro[4.5]decane‐1,3‐dione (3a–e) were synthesized …
Number of citations: 19 onlinelibrary.wiley.com
J Obniska - Acta Poloniae Pharmaceutica. Drug Research, 2004 - ruj.uj.edu.pl
A series of./V-phenyI-2-aza-spiro [4.5] cIecane-l, 3-diones [III-VIII], structurally related to the previ ously described/V-phenyl-3-aryIpyrrolidine-2, 5-dione (11), was synthesized and tested …
Number of citations: 0 ruj.uj.edu.pl
J Obniska, M Kołaczkowski, AJ Bojarski… - European journal of …, 2006 - Elsevier
The synthesis, physicochemical and pharmacological properties of new N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane- (8a–c, 10a–d) and [4.5]decane-1,3-dione (9a–c, 11a–d) …
Number of citations: 45 www.sciencedirect.com
AM Badger, DA Schwartz, DH Picker… - Journal of medicinal …, 1990 - ACS Publications
Spirogermanium (1; 8, 8-diethyl-jV, iV-dimethyl-2-aza-8-germaspiro [4.5] decane-2-propanamine dihydrochloride) is a potent cytotoxic agent in vitro which has demonstrated limited …
Number of citations: 63 pubs.acs.org

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